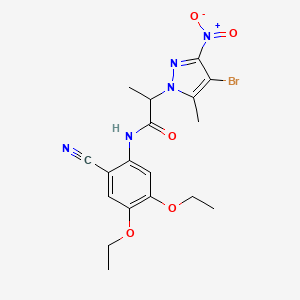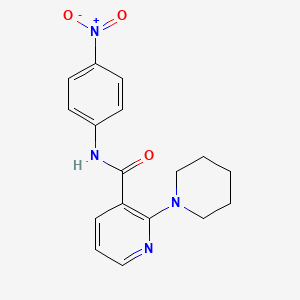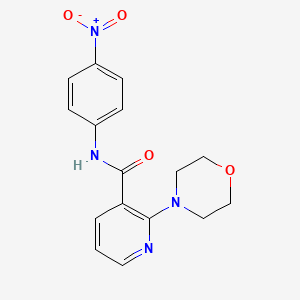![molecular formula C21H25NO3 B4301166 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as TTA, is a chemical compound that has been widely used in scientific research. It is a synthetic agonist of the peroxisome proliferator-activated receptor (PPAR) and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid activates PPAR by binding to its ligand-binding domain. This leads to a conformational change that allows PPAR to bind to DNA and regulate gene expression. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to selectively activate PPARα, which is primarily expressed in the liver, and PPARγ, which is primarily expressed in adipose tissue.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in lab experiments is its high selectivity for PPARα and PPARγ. This allows researchers to selectively study the effects of activating these receptors without affecting other pathways. However, 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has a relatively short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid research. One area of interest is the development of more potent and selective PPAR agonists. Another area of interest is the use of 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in the treatment of metabolic disorders such as diabetes and obesity. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid may also have potential as a therapeutic agent for certain types of cancer. Further research is needed to fully understand the potential of 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid and other PPAR agonists in these areas.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been used extensively in scientific research due to its ability to activate PPAR. PPAR is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and inflammation. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a variety of effects on these processes, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-6-5-7-16(12-14)20(25)22-18(13-19(23)24)15-8-10-17(11-9-15)21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBTNKDPWXQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4301100.png)
![2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B4301105.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4301122.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4301128.png)
![3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline](/img/structure/B4301132.png)
![3-[(4-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4301142.png)
![4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4301148.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4301157.png)


![ethyl 3-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4301181.png)